molecular formula C11H14ClNO B581725 2-Benzoylpyrrolidine hydrochloride CAS No. 138371-64-9

2-Benzoylpyrrolidine hydrochloride

Cat. No.: B581725
CAS No.: 138371-64-9
M. Wt: 211.689
InChI Key: SDXIWJXHEFXGNL-UHFFFAOYSA-N
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Description

2-Benzoylpyrrolidine hydrochloride is a chemical compound that features a five-membered pyrrolidine ring with a benzoyl group attached to it. This compound is widely used in medicinal chemistry due to its unique structural properties, which allow for efficient exploration of the pharmacophore space.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylpyrrolidine hydrochloride typically involves the reaction of phenyl (pyridine-2-yl)methanol with an ionic type hydride as a catalyst and dry air or dry oxygen as an oxidizing agent. This reaction is carried out at temperatures ranging from 0 to 30°C, resulting in a high yield of the desired product . Another method involves the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using dry air or dry oxygen in the presence of a catalyst.

    Reduction: It can be reduced to produce enantiopure alcohols using novel biocatalysts.

    Substitution: The compound can participate in substitution reactions with organomagnesiums and organolithiums.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, DMF, and various biocatalysts. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions include 2-substituted pyridines, enantiopure alcohols, and various heterocyclic compounds such as γ-aminopropylpyrazoles and pyrimidines.

Scientific Research Applications

2-Benzoylpyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used in recyclization reactions to synthesize heterocyclic compounds, which are pivotal in pharmaceutical chemistry.

    Biology: The compound has been studied for its potential as a corrosion inhibitor due to its structure-dependent electron donor properties.

    Medicine: It serves as a chiral auxiliary for the asymmetric synthesis of α-amino acids, facilitating selective and catalytic arylation processes.

    Industry: The compound is used in green chemistry for the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzoylpyrrolidine hydrochloride include:

    2-Benzoylpyridine: A related compound with similar structural features.

    Phenyl 2-pyridyl ketone: Another compound with a pyridine ring and a benzoyl group.

    2-Benzylpyridine: A compound with a benzyl group attached to the pyridine ring.

Uniqueness

This compound is unique due to its non-planar pyrrolidine ring, which allows for increased three-dimensional coverage and efficient exploration of the pharmacophore space. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

phenyl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXIWJXHEFXGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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